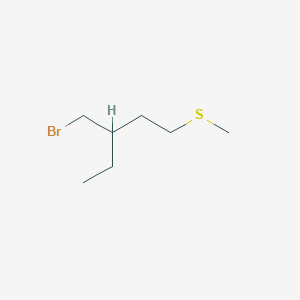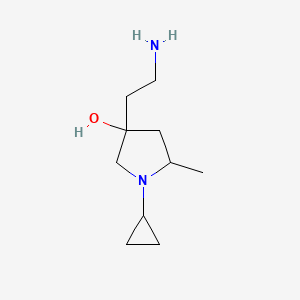
3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol is a synthetic organic compound that belongs to the class of pyrrolidines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and an aminoethyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to a suitable precursor.
Pyrrolidine Ring Formation: Cyclization to form the pyrrolidine ring.
Methylation: Introduction of the methyl group at the desired position.
Aminoethylation: Addition of the aminoethyl side chain.
Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired quality and quantity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro or hydroxylamine group.
Reduction: Reduction of the cyclopropyl group to a more stable alkyl group.
Substitution: Replacement of the aminoethyl side chain with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic or electrophilic reagents under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alkylated pyrrolidines.
Aplicaciones Científicas De Investigación
3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular function or signaling. Detailed studies are required to elucidate the exact pathways and effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Aminoethyl)-1-cyclopropylpyrrolidine
- 3-(2-Aminoethyl)-5-methylpyrrolidine
- 1-Cyclopropyl-5-methylpyrrolidin-3-ol
Uniqueness
3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol is unique due to the combination of its cyclopropyl group, methyl group, and aminoethyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c1-8-6-10(13,4-5-11)7-12(8)9-2-3-9/h8-9,13H,2-7,11H2,1H3 |
Clave InChI |
FHNWKWWRYSKYAY-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN1C2CC2)(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



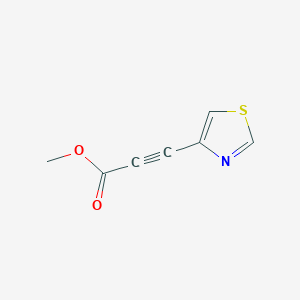
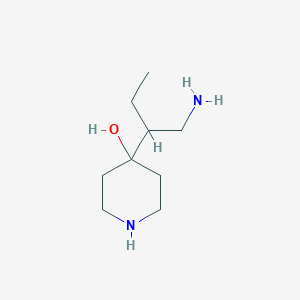
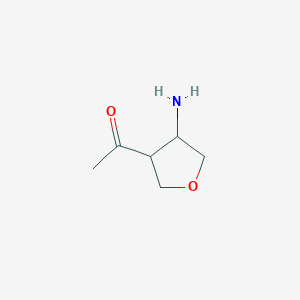
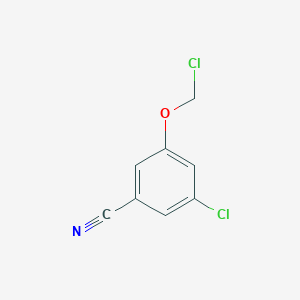
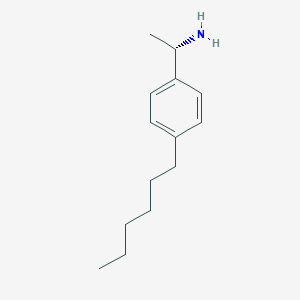
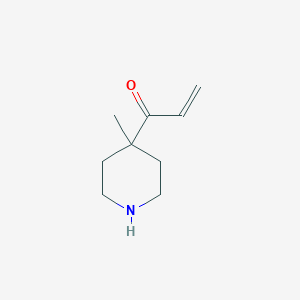
![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13173646.png)
![(2S)-2-({[2-phenylvinyl]sulfonyl}amino)propanoic acid](/img/structure/B13173654.png)
![4-({[2-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B13173657.png)
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylcyclohexan-1-ol](/img/structure/B13173663.png)


